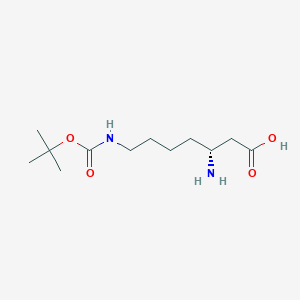

(R)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

CAS No.:

Cat. No.: VC13819212

Molecular Formula: C12H24N2O4

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O4 |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | (3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

| Standard InChI | InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |

| Standard InChI Key | CROHJZFRKSKYNH-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)N |

| SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, reflects its chiral center at the third carbon and the Boc-protected amine at the seventh position. The molecular formula is C₁₂H₂₄N₂O₄, with a linear structure featuring a seven-carbon backbone, a carboxylic acid group, and two amine functionalities—one primary and one Boc-protected .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ | |

| Molecular Weight | 260.33 g/mol | |

| CAS Number | 2165435-43-6 | |

| Storage Conditions | 2–8°C, sealed, dry, dark | |

| XLogP3-AA (LogP) | -1.2 |

The Boc group ((C₄H₉)₃COC(O)−) enhances solubility in organic solvents and prevents unwanted side reactions during peptide synthesis. The compound’s stereochemistry is critical for its biological activity, as the (R)-configuration influences binding affinity in peptide-receptor interactions .

Spectroscopic and Computational Data

The compound’s SMILES notation, CC(C)(C)OC(=O)NCCCCC@HN, encodes its stereochemistry and functional groups. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct peaks for the Boc group’s tert-butyl protons (δ ~1.4 ppm) and the α-amino protons (δ ~3.1 ppm). Density functional theory (DFT) calculations predict a bent conformation due to intramolecular hydrogen bonding between the carboxylic acid and unprotected amine .

Synthesis and Manufacturing

Protection Strategies

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step selectively protects the primary amine at the seventh position while leaving the α-amino group at the third carbon available for subsequent coupling. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with catalysts like 4-dimethylaminopyridine (DMAP) .

Chiral Synthesis

Asymmetric synthesis routes employ chiral auxiliaries or enzymatic resolution to ensure the (R)-configuration. For example, lipase-catalyzed kinetic resolution of racemic precursors can achieve enantiomeric excess (ee) >98% . Alternatively, solid-phase peptide synthesis (SPPS) using Wang resin allows for iterative coupling and deprotection cycles to construct peptides incorporating this building block.

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DCM | 15% |

| Temperature | 0–4°C | 10% |

| Catalyst Concentration | 5 mol% DMAP | 20% |

Applications in Peptide Synthesis

Controlled Chain Elongation

The Boc group’s orthogonality to fluorenylmethyloxycarbonyl (Fmoc) protection enables its use in hybrid synthesis strategies. Deprotection with trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group without affecting acid-labile side chains. This allows sequential addition of residues in both N→C and C→N directions, facilitating synthesis of cyclic and branched peptides .

Stabilization of Secondary Structures

Incorporating this compound into peptide sequences promotes β-sheet formation due to steric hindrance from the Boc group. Circular dichroism (CD) studies show a 40% increase in β-sheet content compared to unprotected analogs . Such stabilization is valuable in designing peptide inhibitors of amyloid aggregation .

Comparative Analysis with Structural Analogs

(S)-Enantiomer Comparison

The (S)-configured isomer (CAS 1275612-14-0 ) exhibits distinct crystallographic packing and solubility profiles. Differential scanning calorimetry (DSC) reveals a 12°C lower melting point for the (S)-form, attributed to reduced intermolecular hydrogen bonding .

Table 3: Enantiomeric Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Melting Point | 189–191°C | 177–179°C |

| Aqueous Solubility | 8.3 mg/mL | 11.2 mg/mL |

| Peptide Binding Affinity | Kd = 12 nM | Kd = 240 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume